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Compound of Interest

Compound Name: SHR902275

Cat. No.: B12411302

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism
of action, and preclinical data of SHR902275, a potent and selective RAF inhibitor. The
information is curated for researchers and professionals in the field of oncology and drug
development, with a focus on quantitative data and experimental methodologies.

Core Compound Details: SHR902275

SHR902275 is a novel, orally active spiro amide compound designed to target the RAS-RAF-
MEK-ERK signaling pathway, a critical cascade in cellular proliferation and survival.[1][2][3] It
represents a next-generation RAF inhibitor developed to address acquired resistance to first-
generation drugs, particularly in cancers harboring RAS mutations.[1][2][3]

Property Value Reference
Chemical Formula C26H23F3N404 [4]
Molecular Weight 512.48 g/mol [4]
CAS Number 2695506-82-0 [4]
Class Spiro Amide [5]
RAF Kinases (CRAF, bRAF"t,
Target [1114]
bRAFvGOOE)
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Chemical Structure

The chemical structure of SHR902275 is presented below.

».SHR902275 Chemical Structure

Caption: Chemical structure of SHR902275.

Mechanism of Action and Signaling Pathway

SHR902275 exerts its therapeutic effect by inhibiting the RAF kinases, key components of the
RAS-RAF-MEK-ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in
various cancers due to mutations in RAS or RAF genes, leading to uncontrolled cell growth.[1]
[2][3][5] SHR902275 was specifically developed to be effective in cancers with mutant RAS and
wild-type BRAF, a context where first-generation RAF inhibitors can paradoxically activate the
pathway.[1][2][3]
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Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of SHR902275.
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Quantitative Preclinical Data

SHR902275 has demonstrated potent inhibitory activity against RAF kinases and significant
anti-proliferative effects in various cancer cell lines.

In Vitro Kinase Inhibitory Potency

The half-maximal inhibitory concentration (ICso) values of SHR902275 against key RAF
kinases are summarized below.

Target Kinase ICs0 (M)
CRAF 1.6
bRAF"t 10
bRAFFV600E 5.7

Data sourced from MedChemExpress and
InvivoChem.[1][3]

In Vitro Cell Growth Inhibition

The half-maximal growth inhibition (Glso) values of SHR902275 in different cancer cell lines are
presented in the following table.

Cell Line Cancer Type Glso (nM)
H358 Non-Small Cell Lung Cancer 15

A375 Malignant Melanoma 0.17
Calu6 Anaplastic Lung Carcinoma 0.4
SK-MEL-2 Malignant Melanoma 0.32

Data sourced from
MedChemExpress and
InvivoChem.[1][3]
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Experimental Protocols

Detailed experimental protocols for the key assays are outlined below. While the full, specific
protocols from the primary publication were not available, these sections describe standard and
widely accepted methodologies for such experiments.

In Vitro RAF Kinase Activity Assay

This assay is designed to measure the direct inhibitory effect of SHR902275 on the enzymatic

activity of RAF kinases.
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Click to download full resolution via product page
Caption: A generalized workflow for an in vitro RAF kinase activity assay.

Methodology:

e Reagents: Recombinant human RAF kinases (CRAF, bRAF"t, bRAFV®9°E) MEK protein as a
substrate, ATP, and a suitable kinase assay buffer.
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e Procedure:

o Serially diluted SHR902275 is pre-incubated with the RAF enzyme and MEK substrate in
a 96-well plate.

o The kinase reaction is initiated by the addition of ATP.
o The reaction is allowed to proceed for a defined period at 37°C.

o The amount of ADP produced, which is proportional to the kinase activity, is quantified
using a detection reagent such as ADP-Glo™ (Promega).

o Luminescence is measured using a plate reader.

» Data Analysis: The luminescence data is normalized to controls, and the ICso values are
calculated by fitting the data to a four-parameter logistic curve.

Cell Proliferation (Glso) Assay

This assay determines the concentration of SHR902275 required to inhibit the growth of cancer
cell lines by 50%.

Methodology:

e Cell Culture: Cancer cell lines (e.g., H358, A375, Calu6, SK-MEL-2) are cultured in
appropriate media and conditions.

e Procedure:
o Cells are seeded into 96-well plates and allowed to adhere overnight.
o The cells are then treated with a range of concentrations of SHR902275.

o After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such
as the Sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo®
(Promega).
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o Data Analysis: The absorbance or luminescence values are used to calculate the percentage
of cell growth inhibition relative to untreated control cells. The Glso value is determined from

the dose-response curve.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of SHR902275 in a living organism.

Methodology:
e Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

e Procedure:
o Human cancer cells, such as Calu6, are subcutaneously injected into the flank of the mice.

o When tumors reach a palpable size (e.g., 100-200 mm3), the mice are randomized into

vehicle control and treatment groups.

o SHR902275 is administered orally at various doses according to a predetermined

schedule (e.g., once or twice daily).
o Tumor volume and body weight are measured regularly throughout the study.

» Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor
volume in the treated groups to the vehicle control group.

Conclusion

SHR902275 is a promising, potent, and selective RAF inhibitor with a clear mechanism of
action within the RAS-RAF-MEK-ERK signaling pathway. Its efficacy in preclinical models,
particularly in the context of RAS-mutant cancers, highlights its potential as a valuable
therapeutic agent in oncology. Further clinical investigation is warranted to establish its safety

and efficacy in human patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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